6-(4-Formylphenoxy)pyridine-3-carboxamide
Overview
Description
6-(4-Formylphenoxy)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H10N2O3 It is a derivative of pyridine, characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a pyridine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylphenoxy)pyridine-3-carboxamide typically involves the following steps:
Formation of 4-Formylphenol: This can be achieved by the formylation of phenol using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid.
Synthesis of 4-Formylphenoxyacetic Acid: The 4-formylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-formylphenoxyacetic acid.
Cyclization to Form Pyridine Derivative: The 4-formylphenoxyacetic acid is then subjected to cyclization with a suitable reagent like ammonium acetate to form the pyridine derivative.
Formation of this compound: Finally, the pyridine derivative is reacted with an amine, such as ammonia or an amine derivative, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Formylphenoxy)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-(4-Carboxyphenoxy)pyridine-3-carboxamide.
Reduction: 6-(4-Hydroxyphenoxy)pyridine-3-carboxamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Formylphenoxy)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Formylphenoxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can interact with various receptors or enzymes, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-Hydroxyphenoxy)pyridine-3-carboxamide: Similar structure but with a hydroxy group instead of a formyl group.
6-(4-Methoxyphenoxy)pyridine-3-carboxamide: Similar structure but with a methoxy group instead of a formyl group.
6-(4-Aminophenoxy)pyridine-3-carboxamide: Similar structure but with an amino group instead of a formyl group.
Uniqueness
6-(4-Formylphenoxy)pyridine-3-carboxamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of chemical reactions.
Properties
IUPAC Name |
6-(4-formylphenoxy)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-13(17)10-3-6-12(15-7-10)18-11-4-1-9(8-16)2-5-11/h1-8H,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRYYTSBKKACAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718737 | |
Record name | 6-(4-Formylphenoxy)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676494-70-5 | |
Record name | 6-(4-Formylphenoxy)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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